Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate
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Overview
Description
Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate: is an organic compound characterized by its molecular formula C₁₀H₁₀N₄O₄. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with methyl methacrylate under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using a continuous flow reactor system to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different chemical properties.
Substitution: Substitution reactions can replace the nitro groups with other functional groups, altering the compound's reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic environments.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and hydrazines.
Substitution Products: Derivatives with different functional groups such as halides, alcohols, and esters.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biochemical studies, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
2,4-Dinitrophenol (DNP): Used in explosives and as a pesticide.
Methyl 2-(2,4-dinitrophenyl)hydrazine: Used in the synthesis of various pharmaceuticals.
Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone: Used in organic synthesis and as a chemical intermediate.
Uniqueness: Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate is unique due to its specific structural features and reactivity, which make it suitable for specialized applications in scientific research and industry.
Properties
IUPAC Name |
methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-11(2,10(14)19-3)8-5-4-7(12(15)16)6-9(8)13(17)18/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABQHLZAPIZMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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